5-bromopyrimidine-2,4,6(1H,3H,5H)-trione
Description
Contextual Significance of Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid) Derivatives in Organic Chemistry
Barbituric acid and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history and diverse applications. These compounds, characterized by a pyrimidine-2,4,6-trione core, are not only foundational to a class of sedative-hypnotic drugs known as barbiturates but are also versatile building blocks in organic synthesis. Their ability to undergo a variety of chemical transformations, including condensation reactions and substitutions, has led to the creation of a vast library of compounds with a wide range of biological activities and material properties. The reactivity of the C-5 position of the barbituric acid ring is particularly notable, allowing for the introduction of various functional groups that can dramatically alter the molecule's properties.
The Role of Halogenation in Modifying Pyrimidine (B1678525) Ring Systems
Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful strategy for modulating the chemical and physical properties of organic compounds. In the context of pyrimidine ring systems, halogenation can significantly influence factors such as acidity, reactivity, and biological activity. The introduction of an electronegative halogen atom, such as bromine, can alter the electron distribution within the ring, impacting its reactivity towards nucleophiles and electrophiles. This modification is a key tool for fine-tuning the characteristics of pyrimidine derivatives for specific applications, including drug design and materials science.
Overview of Research Areas Pertaining to 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione as a Synthetic Intermediate and Model Compound
Research involving this compound is multifaceted, primarily focusing on its utility as a synthetic intermediate and as a model for studying chemical phenomena. As a synthetic intermediate, its bromine atom serves as a handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This has enabled the synthesis of more complex molecules with potential therapeutic applications. Furthermore, the compound serves as an excellent model for investigating the effects of halogenation on the structural and electronic properties of the barbiturate (B1230296) system. Studies on its crystal structure and spectroscopic properties provide valuable insights into non-covalent interactions, such as hydrogen bonding, and the influence of substituents on molecular conformation.
Detailed Research Findings
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in chemical synthesis and for its use as a model compound.
| Property | Value |
| Molecular Formula | C₄H₃BrN₂O₃ |
| Molecular Weight | 206.98 g/mol |
| Appearance | White crystalline solid |
| CAS Number | 19645-78-4 |
| IUPAC Name | 5-bromo-1,3-diazinane-2,4,6-trione |
Data sourced from PubChem CID 278466 nih.gov
Spectroscopic Data (Predicted and from Analogues)
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be relatively simple. The N-H protons of the pyrimidine ring would likely appear as a broad singlet, with its chemical shift influenced by the solvent and concentration. The C-H proton at the 5-position would be absent due to the bromine substitution.
¹³C NMR Spectroscopy (Predicted): The carbon NMR would show distinct signals for the carbonyl carbons (C2, C4, C6) and the carbon bearing the bromine atom (C5). The carbonyl carbons are expected to resonate in the range of 150-170 ppm, while the C5 carbon's chemical shift would be significantly influenced by the bromine atom.
Infrared (IR) Spectroscopy (Characteristic Absorptions): The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch | 3100-3300 (broad) |
| C=O Stretch | 1650-1750 (strong, multiple bands) |
| C-N Stretch | 1000-1350 |
| C-Br Stretch | 500-600 |
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Crystallographic Data of a Related Compound: 5,5'-Methanediylbis(5-bromobarbituric acid)
Detailed crystallographic data for this compound is not available, however, a comprehensive study on the closely related compound, 5,5'-methanediylbis(5-bromobarbituric acid), provides valuable insights into the structural features of brominated barbiturates. nih.govnih.govsemanticscholar.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Key Bond Lengths (Å) | C5-Br: ~1.97 - 1.98 |
| Key Bond Angles (°) | Vary depending on the specific atoms |
| Hydrogen Bonding | Extensive N-H···O=C hydrogen bonding networks are observed, forming a framework structure. nih.govnih.govsemanticscholar.org |
The study of this related compound reveals that the pyrimidine rings adopt a C5-endo envelope conformation. nih.gov The presence of bromine influences the bond lengths and angles within the pyrimidine ring, and the molecules pack in the crystal lattice to maximize hydrogen bonding interactions. nih.govnih.govsemanticscholar.org
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMHSAAXSOJYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299087 | |
| Record name | 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19645-78-4 | |
| Record name | 5-Bromo-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19645-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation of 5 Bromopyrimidine 2,4,6 1h,3h,5h Trione
Direct Halogenation Protocols
Direct halogenation stands as the most common approach for introducing a bromine atom at the C-5 position of the pyrimidine-2,4,6(1H,3H,5H)-trione ring. This reactivity is due to the acidic nature of the methylene (B1212753) protons at the C-5 position, which is flanked by two carbonyl groups.
The direct bromination of barbituric acid or its derivatives is a well-established method. One common procedure involves the reaction of barbituric acid with elemental bromine. For instance, a suspension of barbituric acid in glacial acetic acid can be treated with bromine dropwise to yield 5-bromobarbituric acid. In one documented experiment, this method resulted in a yield of 47.65% with a melting point of 196°C. researchgate.net
Another approach involves the bromination of substituted barbituric acid precursors. The bromination of 5-phenylbarbituric acid has been successfully carried out using bromine water in a 0.6 N aqueous solution of sodium hydroxide (B78521). zenodo.org This method is also applicable for creating various amine-substituted derivatives after the initial bromination. zenodo.orgresearchgate.net
In a move towards more environmentally friendly chemical processes, a greener method for the bromination of barbituric acid has been developed using potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as the oxidant in water. zenodo.org This approach avoids the use of hazardous elemental bromine and organic solvents. The reaction proceeds by stirring an aqueous mixture of barbituric acid and potassium bromide while adding hydrogen peroxide. zenodo.org The study demonstrated that by adjusting the molar ratio of barbituric acid to KBr, one could selectively synthesize either 5-bromobarbituric acid or 5,5-dibromobarbituric acid. zenodo.org The reaction yielding 5-bromobarbituric acid was most effective when conducted in the presence of HCl. zenodo.org
The use of cyanogen (B1215507) bromide (CNBr) as a potential brominating agent for barbituric acids has been investigated. However, instead of simple bromination at the C-5 position, the reaction takes a different course. Research has shown that reacting barbituric acids with cyanogen bromide in the presence of aldehydes and a base like triethylamine (B128534) leads to the formation of complex dimeric spiro compounds, specifically 5-aryl-1H,1'H-spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]-2,2',4,4',6'(3H,3'H,5H)-pentaones. researchgate.netresearchgate.net In the absence of aldehydes, the reaction can produce trimeric forms of barbiturate (B1230296). researchgate.net These outcomes indicate that cyanogen bromide does not act as a straightforward brominating agent for this substrate but rather participates in more complex condensation and cyclization pathways, making it unsuitable for the direct synthesis of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione. researchgate.netresearchgate.netorientjchem.org
Alternative Synthetic Pathways and Derivatization during Synthesis
Beyond direct bromination, alternative routes to the pyrimidine-2,4,6(1H,3H,5H)-trione skeleton and its C-5 substituted analogs exist. These often involve multi-component reactions where the core ring is constructed from acyclic precursors. For example, pyrimidine (B1678525) derivatives can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). nih.gov While not a direct synthesis of the 5-bromo derivative, this highlights the construction of the parent ring system.
Derivatization can also occur during synthesis. One-pot multicomponent reactions have been developed to produce a variety of 5-substituted pyrimidine-2,4,6(1H,3H,5H)-trione derivatives. ijpcbs.commdpi.com For instance, reacting barbituric acid with aromatic aldehydes and other components can yield complex structures like chromeno-based or pyrano-fused pyrimidine derivatives in a single step. mdpi.com These methods offer an efficient way to access a library of C-5 functionalized barbiturates, although they are designed for creating more complex derivatives rather than the simple 5-bromo compound itself.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of the desired product and controlling selectivity, particularly in preventing the formation of the di-brominated byproduct.
In the green synthesis approach using KBr and H₂O₂, the molar ratio of the reactants was found to be a key factor. zenodo.org To achieve selective mono-bromination and produce 5-bromobarbituric acid, a 1:5 molar ratio of barbituric acid to potassium bromide in the presence of HCl and H₂O₂ yielded the best result (85%) after 24 hours. zenodo.org Conversely, to favor the formation of 5,5-dibromobarbituric acid, the reaction was carried out with a similar 1:5 molar ratio but in the absence of HCl, which resulted in an 84% yield of the di-brominated product. zenodo.org
The following table summarizes the optimization findings for the selective bromination of barbituric acid using the KBr/H₂O₂ method. zenodo.org
| Target Product | Barbituric Acid (mol) | KBr (mol) | H₂O₂ (mol) | Acid | Solvent | Time (h) | Yield (%) |
| 5-Bromobarbituric acid | 0.001 | 0.005 | 0.02 | HCl | Water | 24 | 85 |
| 5,5-Dibromobarbituric acid | 0.001 | 0.005 | 0.02 | None | Water | 24 | 84 |
This table is generated based on data from the synthesis of 5-bromo-barbituric acid and 5,5-dibromo-barbituric acid. zenodo.org
General optimization strategies in related syntheses often involve adjusting parameters such as temperature, reaction time, solvent polarity, and catalyst concentration to enhance reaction rates and product yields. researchgate.netnih.gov These principles are broadly applicable and would be relevant in fine-tuning any of the described synthetic protocols for this compound.
Advanced Structural Characterization and Solid State Chemistry of 5 Bromopyrimidine 2,4,6 1h,3h,5h Trione
Single Crystal X-ray Diffraction Analysis
Although a specific crystal structure for 5-bromobarbituric acid is not available, analysis of closely related compounds, particularly 5,5-disubstituted barbiturates, provides a strong basis for predicting its molecular and supramolecular features.
Elucidation of Molecular Conformation and Geometry in the Crystalline State
Based on studies of 5,5-dihalogenated barbituric acids, the pyrimidine (B1678525) ring of 5-bromobarbituric acid is expected to deviate from planarity. semanticscholar.org In the crystal structure of the methanol (B129727) hemisolvate of 5,5-dibromobarbituric acid, the pyrimidine rings adopt a C5-endo envelope conformation. nih.govnih.gov This conformation is characterized by the C5 atom being puckered out of the plane formed by the other atoms of the ring. nih.gov For instance, in one of the independent molecules of the 5,5-dibromo derivative, the ring puckering parameters were determined as Q = 0.201(4) Å, θ = 50.7(11)°, and ϕ = 242.9(14)°. nih.gov Theoretical calculations have confirmed that the C5-endo envelope is the global conformational energy minimum for 5,5-dihalogenbarbituric acids, suggesting this is an inherent feature driven by the minimization of repulsive interactions between the axial substituent and the pyrimidine ring. semanticscholar.orgresearchgate.net Therefore, it is highly probable that 5-bromobarbituric acid would also exhibit a similar puckered envelope conformation in its crystalline state.
Comprehensive Analysis of Intermolecular Hydrogen Bonding Networks
The crystal packing of barbiturates is typically dominated by extensive N-H···O=C hydrogen bonding. In related structures, such as the methanol hemisolvate of 5,5-dibromobarbituric acid, a layered structure is formed based on N–H···O=C, N–H···O(MeOH), and (MeOH)O–H···O interactions. semanticscholar.orgnih.govnih.gov A common motif observed in barbiturate (B1230296) polymorphs is the R(8) ring, which involves the C2 carbonyl functions of two adjacent molecules. nih.gov In the absence of a solvent molecule, 5-bromobarbituric acid, which possesses two N-H donor groups and three C=O acceptor groups, would likely form robust hydrogen-bonded networks. These networks could manifest as chains, layers, or more complex three-dimensional frameworks, dictated by the specific packing arrangement. semanticscholar.orgnih.gov
Comparative Analysis of C5–X and C5–X′ Bond Lengths in Related Barbituric Acid Systems
A significant finding in the study of 5,5-disubstituted barbituric acids is the disparity between the axial and equatorial C5–X bond lengths when the ring adopts a puckered conformation. semanticscholar.org In various crystal forms of 5,5-dibromo-, 5,5-dichloro-, 5,5-difluoro-, and 5,5-dimethylbarbituric acids, the C5-endo envelope conformation is consistently correlated with a significant lengthening of the axial C5–X′ bond compared to the equatorial C5–X bond. nih.gov This elongation is interpreted as an intrinsic feature of the molecule's preferred conformation, which serves to minimize steric repulsion between the axial substituent and the ring. semanticscholar.orgresearchgate.net For 5,5-dibromobarbituric acid, representative equatorial C5–Br bond distances are around 1.907(4) Å, while axial bonds are significantly longer at approximately 1.963(4) Å. nih.gov This trend is a key characteristic of puckered 5,5-disubstituted barbiturate systems.
| Compound (Polymorph/Molecule) | Equatorial C5-X Bond Length (Å) | Axial C5-X' Bond Length (Å) | Ring Conformation |
| 5,5-Dibromobarbituric Acid (1a) | 1.933 | 1.956 | C5-endo envelope |
| 5,5-Dibromobarbituric Acid (1b) | 1.931 | 1.943 | C5-endo envelope |
| 5,5-Dibromobarbituric Acid Hemisolvate (Molecule A) | 1.907(4) | 1.963(4) | C5-endo envelope |
| 5,5-Dibromobarbituric Acid Hemisolvate (Molecule B) | 1.912(4) | 1.967(3) | C5-endo envelope |
| 5,5-Dichlorobarbituric Acid | 1.761 | 1.802 | C5-endo envelope |
| 5,5-Difluorobarbituric Acid | 1.391 | 1.411 | C5-endo envelope |
| 5,5-Dimethylbarbituric Acid | 1.541 | 1.549 | Near C5-endo envelope |
Polymorphism and Crystal Engineering Studies
Identification and Characterization of Different Crystalline Forms
Barbiturates are well-known for their tendency to exhibit polymorphism, crystallizing in multiple solid forms with different physical properties. nih.govresearchgate.net For example, 5,5-dibromobarbituric acid and 5,5-dichlorobarbituric acid are known to have multiple polymorphs. nih.govresearchgate.net These different forms arise from competing hydrogen-bonded structures. nih.gov Given this established behavior in closely related analogues, it is highly probable that 5-bromobarbituric acid could also exist in different crystalline forms. The study of polymorphism is crucial in crystal engineering, as the specific arrangement of molecules in the crystal lattice, governed by non-covalent interactions, dictates the material's properties. Identifying and characterizing potential polymorphs of 5-bromobarbituric acid would require systematic screening of crystallization conditions.
Factors Influencing Solid-Form Stability and Interconversion
The stability and potential for interconversion between different solid forms, such as polymorphs or solvates, of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione are governed by a delicate interplay of thermodynamic and kinetic factors. While specific studies on the polymorphic behavior of this compound are not extensively detailed in the available literature, the principles governing related barbiturates can provide significant insight. Key factors include temperature, solvent, and the nature of intermolecular interactions, particularly hydrogen bonding.
Hydrogen bonding is a dominant directional force in the crystal packing of barbiturates, profoundly influencing their solid-state structures. nih.gov In many barbiturate crystal structures, molecules are linked by N-H···O=C hydrogen bonds, forming recognizable motifs like rings and chains. nih.gov For instance, the crystal structure of a related compound, the methanol hemisolvate of 5,5-dibromobarbituric acid, reveals a layered structure built upon N–H⋯O=C, N–H⋯O(MeOH), and (MeOH)O–H⋯O interactions. nih.govnih.gov The specific hydrogen bonding network can dictate the adoption of a particular polymorphic form.
The choice of solvent during crystallization is another critical factor. Solvents can influence which solid form nucleates and grows, sometimes leading to the formation of solvates where solvent molecules are incorporated into the crystal lattice. nih.gov The rate of solvent evaporation can also play a role; for example, single crystals of 5,5′-methanediylbis(5-bromobarbituric acid) were unexpectedly obtained from a nitromethane solution of 5,5-dibromobarbituric acid upon slow evaporation over several weeks. nih.gov
Temperature is a key thermodynamic variable that can trigger polymorphic transformations. Different polymorphs of a compound will have different free energies, and their relative stability can change with temperature. Techniques such as hot-stage microscopy are utilized to observe these temperature-induced transitions between polymorphic forms in other barbiturates. nih.gov Although specific transition temperatures for this compound are not documented, this general principle remains applicable. The interconversion between forms can be very slow in the solid state due to the high energy barrier for molecular rearrangement. chemrxiv.org
Tautomeric Forms and their Structural Manifestations
Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a fundamental characteristic of barbituric acid and its derivatives. samipubco.comechemcom.com For this compound, the most significant tautomeric equilibrium is between the tri-keto form and various enol forms. masterorganicchemistry.comresearchgate.netbiointerfaceresearch.com
Experimental Evidence for Keto-Enol Tautomerism
Direct experimental evidence specifically detailing the keto-enol tautomerism in this compound is sparse in readily accessible literature. However, extensive research on the parent barbituric acid and other derivatives provides a strong basis for understanding this phenomenon. Theoretical studies, using methods like Density Functional Theory (DFT), have been employed to investigate the relative stabilities of different tautomers of barbituric acid in both the gas phase and in solution. biointerfaceresearch.comnih.govresearchgate.net These computational models indicate that while the tri-keto form is often the most stable, the presence and relative stability of enol forms can be significantly influenced by the surrounding environment. samipubco.comechemcom.comnih.gov
Spectroscopic methods are powerful tools for identifying and quantifying tautomeric forms in different states of matter. nih.govresearchgate.net For instance, ¹³C-NMR chemical shifts can be calculated and compared with experimental spectra to identify the predominant tautomer in solution. nih.govresearchgate.net Infrared (IR) spectroscopy can also provide evidence for tautomerism by detecting the characteristic vibrational frequencies of the different functional groups present in the keto and enol forms.
In the solid state, X-ray crystallography provides the most definitive evidence of tautomeric forms. It is not uncommon for different tautomers to be present in the same crystal or for different polymorphs to consist of different tautomers. chemrxiv.orgnih.gov For example, a study on thiobarbituric acid found a polymorphic form that contained both the keto and enol tautomers within the same asymmetric unit, allowing for a direct comparison of their structural features. nih.gov While a specific crystallographic study identifying the tautomeric form of this compound was not found, the principles from related structures are highly relevant.
Structural Implications of Tautomeric Equilibria in Condensed Phases
The tautomeric equilibrium of this compound has profound implications for its structure and properties in the solid state. The presence of different tautomers can lead to the formation of "tautomeric polymorphs," where different crystal forms of the same compound are composed of different tautomers. chemrxiv.org These polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability in pharmaceutical contexts. chemrxiv.orgchemrxiv.org
Reactivity and Mechanistic Investigations of 5 Bromopyrimidine 2,4,6 1h,3h,5h Trione
Nucleophilic Substitution Reactions at the C5 Position
The bromine atom at the C5 position of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione renders this position highly electrophilic and susceptible to a variety of nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthetic organic chemistry.
Reactions with Amine Nucleophiles
Amines, acting as potent nucleophiles, readily react with this compound to displace the bromide ion and form 5-aminobarbituric acid derivatives. chemguide.co.ukchemguide.co.uk The reaction proceeds via a typical nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic C5 carbon, leading to the cleavage of the carbon-bromine bond. youtube.com
The general scheme for this reaction can be depicted as: R-NH₂ + this compound → 5-(R-amino)pyrimidine-2,4,6(1H,3H,5H)-trione + HBr
The basicity and steric hindrance of the amine nucleophile can influence the reaction rate and yield. Primary and secondary amines are commonly employed in these reactions. chemguide.co.ukgatech.edu It has been observed that the reaction can proceed to form secondary and tertiary amines through subsequent reactions if not carefully controlled. chemguide.co.uklibretexts.org The use of excess ammonia (B1221849) can help in obtaining the primary amine as the major product. chemguide.co.uk
| Reactant 1 | Reactant 2 | Product | Reference |
| 5-Bromobarbituric acid | Ammonia | 5-Aminobarbituric acid | chemguide.co.uk |
| 5-Bromobarbituric acid | Primary Amine (R-NH₂) | 5-(Alkylamino)barbituric acid | gatech.edu |
| 5-Bromobarbituric acid | Secondary Amine (R₂-NH) | 5-(Dialkylamino)barbituric acid | gatech.edu |
Carbon-Sulfur (C-S) and Carbon-Nitrogen (C-N) Coupling Reactions
Beyond simple substitution with amines, this compound is a valuable substrate for more advanced carbon-sulfur (C-S) and carbon-nitrogen (C-N) coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of complex molecular architectures. zenodo.orguzh.chnih.gov
C-S Coupling Reactions: Thiol derivatives can react with 5-bromobarbituric acid to form 5-thioether-substituted barbiturates. These reactions can be facilitated by a base or through photoredox catalysis. uni-regensburg.de For instance, a greener method for C-S coupling has been reported following the bromination of barbituric acid. zenodo.org
C-N Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds. These methods offer a high degree of control and are applicable to a broad range of amine coupling partners. zenodo.org
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| C-S Coupling | 5-Bromobarbituric acid, Thiol (R-SH) | Base or Photoredox Catalyst | 5-(Alkylthio)barbituric acid | zenodo.orguni-regensburg.de |
| C-N Coupling | 5-Bromobarbituric acid, Amine (R-NH₂) | Palladium Catalyst | 5-(Amino)barbituric acid derivative | zenodo.org |
Condensation and Cyclization Reactions
The reactivity of the active methylene (B1212753) group at the C5 position of barbituric acid derivatives, including this compound, allows for a variety of condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems. mdpi.com
Formation of Spirobarbiturate Systems and Fused Heterocycles
Spirobarbiturates, which are compounds containing a spiro atom at the C5 position of the barbituric acid ring, can be synthesized from barbituric acid derivatives. niscpr.res.inresearchgate.net One approach involves the reaction of barbituric acid with dihaloalkanes. researchgate.net Another method involves the cyclization of unsaturated barbiturates. rsc.org
Fused heterocycles can also be formed through reactions involving the C5 position. For example, reaction with appropriate precursors can lead to the formation of pyrano-fused pyrimidine (B1678525) derivatives. mdpi.com
Dimerization and Trimerization Pathways of Barbituric Acid Derivatives
Barbituric acid and its derivatives can undergo dimerization and trimerization reactions under certain conditions. While the dimerization of carboxylic acids is a well-known phenomenon driven by hydrogen bonding, the pathways for barbituric acid derivatives can be more complex. dtu.dk The formation of such higher-order structures can be influenced by factors such as concentration, solvent, and the presence of catalysts. researchgate.netmdpi.com
Electrophilic Reactions and Derivatization at Other Ring Positions (e.g., N-alkylation)
While the C5 position is the primary site of nucleophilic attack, the nitrogen atoms of the pyrimidine ring in this compound can undergo electrophilic reactions, most notably N-alkylation. researchgate.net This allows for further derivatization and modification of the barbiturate (B1230296) scaffold.
The N-alkylation of barbituric acid derivatives can be achieved by reacting them with alkyl halides in the presence of a base. researchgate.net The regioselectivity of N-alkylation versus O-alkylation can be an important consideration and is influenced by the reaction conditions and the nature of the electrophile. mdpi.comresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of related pyrimidine systems. researchgate.net
Computational and Theoretical Chemistry Studies of 5 Bromopyrimidine 2,4,6 1h,3h,5h Trione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of pyrimidine-2,4,6(1H,3H,5H)-trione, DFT calculations, often using the B3LYP correlation function with basis sets like 6-311G++(d,p), have been instrumental in understanding their structure and behavior. mdpi.comdntb.gov.ua
Geometry Optimization and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net For pyrimidine (B1678525) derivatives, these calculations help in understanding the planarity of the ring and the orientation of substituent groups. nih.gov For instance, in a related dimethylated pyrimidinetrione, DFT calculations were used to perform a full geometry optimization of both its keto and enol forms. mdpi.comdntb.gov.ua
The electronic structure of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione is a key focus of DFT analysis. This includes the calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These maps are valuable in understanding intermolecular interactions. rsc.org
Calculation of Thermochemical Parameters and Reaction Energetics
Thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy of formation, can be calculated using DFT methods. umsl.eduung.edu These parameters are crucial for understanding the stability of the molecule and the thermodynamics of reactions it may undergo. youtube.com For the parent diazines, pyrimidine, pyrazine, and pyridazine, experimental and theoretical methods have been used to establish benchmark-quality thermochemical properties. umsl.edu
Reaction energetics, including the calculation of activation energies and reaction enthalpies, provide insight into the kinetics and feasibility of chemical transformations. msu.edu For example, DFT has been used to calculate the transition state energy between the keto and enol tautomers of a related pyrimidinetrione, confirming the higher stability of the enol form. mdpi.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules and their interactions over time.
Conformational Analysis and Prediction of Stable Geometries
While the pyrimidine ring itself is relatively rigid, conformational analysis is important for determining the preferred orientations of any flexible substituent groups. For related pyrimidine systems, computational methods have been used to explore different conformations and identify the most stable geometries. researchgate.net
Elucidation of Intermolecular Interactions and Crystal Lattice Energies
The way molecules pack in a solid-state crystal is governed by intermolecular interactions. researchgate.net For halogenated compounds like this compound, both hydrogen bonds and halogen bonds are significant. mdpi.com The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.
Quantum Chemical Descriptors and Prediction of Chemical Behavior
Quantum chemical descriptors are values derived from the electronic structure of a molecule that help predict its reactivity. These descriptors include:
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
These global reactivity descriptors are calculated from the energies of the HOMO and LUMO. researchgate.net They provide a theoretical basis for understanding the molecule's behavior in chemical reactions, such as its propensity to act as an electrophile or nucleophile. msu.edu Charge transfer analysis can also reveal changes in electronic properties upon interaction with other molecules or surfaces. nih.gov
Derivatization Strategies and Analogue Synthesis Based on the 5 Bromopyrimidine 2,4,6 1h,3h,5h Trione Scaffold
Synthesis of 5,5-Disubstituted Barbituric Acid Analogues from the Compound
The carbon at the 5-position of the barbituric acid ring is highly activated, making it amenable to substitution reactions. The presence of a bromine atom in 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione further enhances its reactivity, facilitating the introduction of a second substituent at this position to create 5,5-disubstituted analogues. These compounds are a significant class of barbiturates known for their hypnotic properties. gatech.edu
A common strategy involves the alkylation or arylation of a 5-monosubstituted barbituric acid. For instance, a 5-monosubstituted malonic ester can be condensed with urea (B33335) to form the corresponding 5-monosubstituted barbituric acid. google.com This intermediate can then be alkylated with reagents like 2-alkoxyallyl halides to yield 5,5-disubstituted barbituric acid derivatives. google.com For example, 5-phenylbarbituric acid has been successfully alkylated using 2-methoxyallyl chloride in the presence of sodium hydroxide (B78521) and copper sulfate (B86663) to produce 5-phenyl-5-(2'-methoxyallyl)barbituric acid. google.com
Another approach involves the direct arylation of 5-diazobarbituric acids with arenes, catalyzed by a rhodium(II) complex. nih.gov This method allows for the direct formation of 5-aryl barbituric acids and has been applied to the synthesis of a potent matrix metalloproteinase (MMP) inhibitor. nih.govresearchgate.net The reaction tolerates free N-H groups on the barbituric acid, avoiding complications from N-H insertion. nih.gov
Microwave-assisted, solvent-free, one-pot reactions of barbituric acids, aldehydes, and dihydropyridines have also been employed to synthesize 5-benzylated barbituric acids in good yields. nih.gov
Table 1: Examples of 5,5-Disubstituted Barbituric Acid Analogues
| Starting Material | Reagent | Product |
| 5-Phenylbarbituric acid | 2-Methoxyallyl chloride | 5-Phenyl-5-(2'-methoxyallyl)barbituric acid google.com |
| 5-sec-Butylbarbituric acid | 2-Ethoxyallyl chloride | 5-sec-Butyl-5-(2'-ethoxyallyl)barbituric acid google.com |
| 5-Isoamylbarbituric acid | 2-Methoxyallyl chloride | 5-Isoamyl-5-(2'-methoxyallyl)barbituric acid google.com |
| 5-Isobutylbarbituric acid | 2-Ethoxyallyl chloride | 5-Isobutyl-5-(2'-ethoxyallyl)barbituric acid google.com |
| Barbituric acid | Various aldehydes and dihydropyridines | 5-Benzylated barbituric acids nih.gov |
| 5-Diazobarbituric acids | Various arenes | 5-Aryl barbituric acids nih.gov |
Introduction of Diverse Substituents via Functional Group Transformations
The bromine atom at the 5-position of this compound is a key functional group that can be readily transformed to introduce a wide array of substituents. This versatility allows for the systematic exploration of structure-activity relationships.
One of the most straightforward transformations is the replacement of the bromine atom with various amines. This reaction is typically carried out in a solvent like methanol (B129727), and the resulting uramil (B86671) derivatives can often be isolated by evaporating the solvent or adjusting the pH. gatech.edu This method has been used to prepare numerous new barbituric acid derivatives. gatech.edu
Furthermore, the bromine atom can be displaced by other nucleophiles, enabling the introduction of different functional groups. While specific examples directly starting from this compound are not extensively detailed in the provided context, the general principles of nucleophilic substitution on halogenated pyrimidines are well-established in organic chemistry.
The reactivity of the 5-position also allows for transformations that don't directly involve the bromine atom but are influenced by its presence. For instance, the active methylene (B1212753) group at C5 can participate in Knoevenagel condensation reactions with aldehydes to form 5-arylidene barbituric acid derivatives. mdpi.com Although this reaction is more common with barbituric acid itself, the principles can be extended to its bromo-derivative, potentially followed by further modifications.
Formation of Spiro and Fused Ring Systems Derived from the Pyrimidine (B1678525) Core
The reactivity of the 5-position of the barbituric acid scaffold has been exploited to construct more complex molecular architectures, including spiro and fused ring systems. These three-dimensional structures are of significant interest in drug discovery.
Spirobarbiturates can be synthesized through various strategies. One method involves the reaction of barbituric acid or its derivatives with dihaloalkanes, such as 1,2-dibromoethane (B42909) or 1,4-dibromobutane, in the presence of a base and a phase-transfer catalyst. researchgate.net This approach leads to the formation of a spirocyclic ring at the 5-position of the barbituric acid. researchgate.net
Another strategy for synthesizing spiro compounds involves the cyclization of unsaturated barbiturates with amidines, promoted by N-bromosuccinimide (NBS), to yield 5,4'-imidazolinyl spirobarbiturates. rsc.org Multi-component reactions are also a powerful tool for constructing spiro-based heterocyclic compounds. mdpi.com For example, spiro-pyrimidine derivatives can be formed through three-component reactions involving aromatic aldehydes, amines, and barbituric acid. mdpi.com
Fused ring systems can also be generated from the pyrimidine core. For example, pyrano-fused pyrimidine derivatives can be synthesized through multi-component reactions. researchgate.netmdpi.com These reactions often involve the condensation of an aldehyde, an active methylene compound, and barbituric acid. mdpi.com The development of modular strategies, such as photoinduced cycloisomerization reactions, has enabled the synthesis of complex fused ring systems like the 5-8-5 carbocyclic framework. nih.govrsc.org Additionally, ortho-quinone methide intermediates can undergo inverse electron-demand Diels-Alder reactions to create fused-ring flavonoid systems. rsc.org
Table 2: Examples of Spiro and Fused Ring Systems
| Reaction Type | Reactants | Product Type |
| Dialkylation | Barbituric acid, Dihaloalkanes | 5-Spirobarbiturates researchgate.net |
| NBS-promoted Cyclization | Unsaturated barbiturates, Amidines | 5,4'-Imidazolinyl spirobarbiturates rsc.org |
| Three-Component Reaction | Aromatic aldehyde, Amine, Barbituric acid | Spiro-pyrimidine derivatives mdpi.com |
| Multi-Component Reaction | Aldehyde, Active methylene compound, Barbituric acid | Pyrano-fused pyrimidines mdpi.com |
| Photoinduced Cycloisomerization | - | 5-8-5 Fused carbocycles nih.govrsc.org |
| Inverse Electron-Demand Diels-Alder | ortho-Quinone methide, Dienophile | Fused-ring flavonoids rsc.org |
Development of Novel Functionalized Barbituric Acid Scaffolds for Chemical Exploration
The derivatization of the this compound scaffold is a key strategy for developing novel functionalized barbituric acid derivatives with potential applications in medicinal chemistry and material science. The ability to introduce a wide range of substituents and construct complex ring systems allows for the fine-tuning of the molecule's properties.
For example, novel Y-shaped barbituric acid derivatives have been designed and synthesized as potential PPARγ activators. nih.gov These compounds, featuring symmetrically substituted side chains, were developed using hydroxyl group protection-deprotection strategies. nih.gov
Furthermore, the development of new synthetic methodologies continues to expand the accessible chemical space for barbituric acid derivatives. Ligand-accelerated ortho-C–H alkylation of arylcarboxylic acids using alkylboron reagents has provided a one-step route to ortho-alkylated benzoic and phenylacetic acids, which can be incorporated into barbiturate (B1230296) structures. nih.gov
The synthesis of novel barbituric acid derivatives has also been explored for their potential antiproliferative and antimigratory effects in cancer cells, including those resistant to existing therapies. nih.gov These studies highlight the ongoing importance of developing new barbiturate-based scaffolds for chemical and biological exploration.
The "cut-and-sew" strategy, involving transition-metal-catalyzed C-C bond activation of cyclic ketones, offers a deconstructive yet powerful approach to building bridged and fused ring systems, which can be applied to the synthesis of complex barbiturate analogues. nih.gov
Applications of 5 Bromopyrimidine 2,4,6 1h,3h,5h Trione in Organic Synthesis and Chemical Research
Precursor for the Synthesis of Complex Heterocyclic Compounds
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione, also known as 5-bromobarbituric acid, is a versatile precursor in the synthesis of a wide array of complex heterocyclic compounds. Its reactive nature, stemming from the presence of the bromine atom and the acidic protons on the pyrimidine (B1678525) ring, allows for a variety of chemical transformations.
One notable application is in the synthesis of fused heterocyclic systems. For instance, it is a key starting material in the production of pyrimido[5,4-e] nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones. researchgate.net This reaction involves a one-pot condensation with 1,3-dimethylbarbituric acid and 3-amino-1H-1,2,4-triazoles. researchgate.net The resulting fused systems are of significant interest in medicinal chemistry due to their potential biological activities.
Furthermore, 5-bromobarbituric acid serves as a building block for spirocyclic compounds, which are characterized by their unique three-dimensional structures. These compounds are of interest in drug discovery due to their enhanced interactions with biological targets. nih.gov The synthesis of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones can be achieved through the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol (B1680541) derivatives, where the pyrimidine moiety originates from precursors like 5-bromobarbituric acid. nih.gov
The reactivity of the bromine atom at the 5-position makes it a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to a diverse range of substituted pyrimidine derivatives. These derivatives can then be further elaborated into more complex heterocyclic structures.
Building Block in Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govtcichemicals.com this compound has proven to be a valuable building block in various MCRs, enabling the rapid construction of diverse molecular scaffolds.
A significant application of this compound is in the Biginelli reaction and its variations. The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.com By using 5-bromobarbituric acid or its derivatives in place of urea, a wide range of functionalized pyrimidine-containing heterocycles can be synthesized. For example, a one-pot multicomponent reaction involving 5-bromobarbituric acid, isatin, and sesamol (B190485) has been reported for the synthesis of novel spirochromenopyrimidines. researchgate.net
The development of novel MCRs utilizing 5-bromobarbituric acid has led to the synthesis of various biologically relevant molecules. For instance, a series of 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives were synthesized via a one-pot multicomponent reaction and showed potential as anti-diabetic and anticancer agents. nih.gov These reactions often proceed with high atom economy and can be designed to generate libraries of compounds for high-throughput screening.
The versatility of this compound in MCRs is further highlighted by its use in the synthesis of spirooxindoles and other complex heterocyclic systems. nih.gov These reactions often involve a cascade of transformations, such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization, demonstrating the compound's ability to participate in multiple reaction steps within a single pot. nih.gov
Catalyst-Free and Green Chemistry Synthetic Protocols Utilizing the Compound
In recent years, there has been a significant push towards the development of environmentally friendly and sustainable synthetic methods. This compound has been successfully employed in several catalyst-free and green chemistry protocols, minimizing the use of hazardous reagents and solvents.
A notable example is the catalyst- and solvent-free synthesis of 5,9-dihydropyrimido[5,4-e] nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones. researchgate.netcolab.ws This one-pot condensation reaction between 1,3-dimethylbarbituric acid, 3-amino-1H-1,2,4-triazoles, and aromatic aldehydes proceeds efficiently under neat conditions, adhering to the principles of green chemistry by eliminating the need for a catalyst and a reaction solvent. researchgate.netcolab.ws
Furthermore, reactions involving 5-bromobarbituric acid can often be carried out in greener solvents like water or polyethylene (B3416737) glycol (PEG), or under solvent-free conditions, often facilitated by microwave irradiation. These conditions not only reduce the environmental impact but can also lead to shorter reaction times and higher yields. The synthesis of spirochromenopyrimidines has been achieved using PEG-4000-OSO3H as a catalyst under microwave irradiation, showcasing a greener approach. researchgate.net
The inherent reactivity of this compound often allows for reactions to proceed under mild conditions without the need for harsh catalysts. This is particularly advantageous in the synthesis of complex molecules where sensitive functional groups might not tolerate aggressive reaction conditions. The development of such catalyst-free protocols is a significant step towards more sustainable chemical manufacturing processes.
Development of Supramolecular Assemblies and Materials
The ability of this compound and its derivatives to form well-defined hydrogen-bonded networks makes them excellent building blocks for the construction of supramolecular assemblies and functional materials. The nitrogen-hydrogen (N-H) and carbonyl (C=O) groups of the pyrimidine ring are effective hydrogen bond donors and acceptors, respectively, driving the self-assembly process.
Crystal engineering studies have revealed that barbiturates, including 5-bromobarbituric acid, exhibit a high propensity for forming various hydrogen-bonded structures (HBSs). nih.govnih.govsemanticscholar.org These structures can range from simple dimers and ribbons to more complex layered and three-dimensional frameworks. The specific hydrogen bonding patterns can be influenced by factors such as the presence of co-crystallizing solvents and the nature of substituents on the pyrimidine ring. nih.govnih.govsemanticscholar.org
For instance, the crystal structure of a methanol (B129727) hemisolvate of 5,5-dibromobarbituric acid displays a layered hydrogen-bonded structure based on N–H⋯O=C, N–H⋯O(MeOH), and (MeOH)O–H⋯O interactions. nih.govnih.govsemanticscholar.org The resulting supramolecular architecture has a specific topological network. nih.govnih.govsemanticscholar.org The understanding and control of these intermolecular interactions are crucial for the rational design of crystalline materials with desired properties.
The bromine atom in this compound can also participate in halogen bonding, another type of non-covalent interaction that can be utilized in the design of supramolecular assemblies. These assemblies have potential applications in various fields, including materials science and drug delivery. The ordered arrangement of molecules in the solid state can influence properties such as solubility, stability, and bioavailability.
Concluding Remarks and Future Research Directions
Synthesis and Optimization Challenges
The synthesis of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione typically involves the bromination of barbituric acid. However, this process is not without its challenges. The primary obstacles include controlling the regioselectivity of the bromination, preventing over-bromination which can lead to the formation of 5,5-dibromobarbituric acid, and ensuring high yields and purity of the final product. nih.gov Future research should focus on the development of more efficient and environmentally benign synthetic methodologies. This includes the exploration of novel brominating agents, the use of catalytic systems to enhance selectivity, and the optimization of reaction conditions such as solvent, temperature, and reaction time. researchgate.net Furthermore, developing scalable and cost-effective synthesis protocols is crucial for its potential industrial applications.
Opportunities in Advanced Spectroscopic Characterization and Solid-State Studies
A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its behavior and designing new applications. While basic characterization has been performed, there are significant opportunities for more advanced spectroscopic and solid-state analysis. Techniques such as solid-state NMR, advanced mass spectrometry, and single-crystal X-ray diffraction can provide deeper insights into its tautomeric forms, intermolecular interactions, and crystal packing. nih.gov Investigating the hydrogen bonding networks and the influence of the bromine atom on the crystal architecture will be particularly enlightening. nih.gov Such studies are crucial for understanding its physical properties and for the rational design of co-crystals and other solid-state materials with tailored functionalities.
Unexplored Reactivity Patterns and Mechanistic Insights
The bromine atom at the C5 position of the pyrimidine (B1678525) ring is a key functional handle that dictates the reactivity of this compound. While some reactions have been explored, a vast landscape of its chemical transformations remains uncharted. Future research should systematically investigate its reactivity with a wide range of nucleophiles, electrophiles, and organometallic reagents. Elucidating the mechanisms of these reactions, whether they proceed through nucleophilic substitution, radical pathways, or other mechanisms, is of paramount importance. mdpi.com This will not only expand the synthetic utility of the compound but also contribute to a more fundamental understanding of the reactivity of halogenated pyrimidine systems.
Expanding the Scope of Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for complementing experimental studies and predicting the properties and reactivity of this compound. mdpi.comnih.gov Future computational work should focus on several key areas. Firstly, more accurate calculations of its spectroscopic properties (NMR, IR, UV-Vis) can aid in the interpretation of experimental data. Secondly, modeling its reaction pathways and transition states can provide valuable mechanistic insights and guide the design of new reactions. mdpi.com Furthermore, computational screening of its potential interactions with biological targets or its suitability for various materials applications could accelerate the discovery of new uses for this compound. nih.gov Investigating the frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can reveal key information about its reactivity and intermolecular interactions. nih.govrsc.org
Emerging Roles as a Versatile Synthetic Scaffold for Chemical Innovation
Perhaps the most exciting future direction for this compound is its application as a versatile building block for the synthesis of more complex molecules. nih.gov Its unique combination of a reactive bromine atom and the barbiturate (B1230296) core makes it an ideal starting material for the construction of a diverse array of heterocyclic compounds. researchgate.net Future research should focus on leveraging this scaffold to create novel derivatives with potential applications in medicinal chemistry, materials science, and catalysis. nih.govnih.gov For instance, it can be used to synthesize libraries of compounds for high-throughput screening against various biological targets or to develop new ligands for catalysis and new monomers for polymer synthesis. nih.govmdpi.com The development of multicomponent reactions involving this scaffold could also lead to the efficient and atom-economical synthesis of complex molecular architectures. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies and characterization methods are critical for preparing 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione derivatives?
- Answer : Synthesis typically involves alkylation or arylation of the pyrimidine core, followed by bromination. Key characterization includes ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.28–1.45 ppm for aryl and alkyl groups) and elemental analysis (e.g., C, H, N within 0.2% of theoretical values). Purity (>95%) is validated via HPLC or combustion analysis .
Q. How do substituent variations influence the biological activity of brominated pyrimidine-triones?
- Answer : Substituents like phenylbutyl (EC₅₀ 0.68 μM) or methoxyphenethyl (EC₅₀ 3.36 μM) impact potency by altering hydrophobicity and steric interactions. Bulky groups enhance binding to hydrophobic pockets in target proteins (e.g., mutant SOD1), while electron-withdrawing groups (e.g., Br) modulate reactivity .
Q. What spectroscopic techniques are essential for structural confirmation of these derivatives?
- Answer : ¹H/¹³C NMR resolves substituent regiochemistry (e.g., alkyl chain integration at δ 3.89–2.65 ppm). FT-IR confirms carbonyl stretches (~1700 cm⁻¹), and mass spectrometry validates molecular weight. X-ray crystallography may resolve ambiguities in complex cases .
Advanced Research Questions
Q. How can density functional theory (DFT) predict physicochemical properties of brominated pyrimidine-triones?
- Answer : DFT (e.g., CAM-B3LYP/6-311G*) calculates HOMO-LUMO gaps (band gap ~4.5 eV), ionization potential (~8.2 eV), and electronegativity. These parameters correlate with redox stability and electron-transfer capacity, guiding design for antioxidant or aggregation-inhibition applications .
Q. What molecular docking approaches validate the interaction of these compounds with protein targets?
- Answer : Docking with software like AutoDock Vina or HyperChem uses crystal structures (e.g., PDB 7D2S) to model binding. Hydrogen bonding with active-site residues (e.g., Lys or Asp) and π-π stacking with aromatic side chains are critical for inhibitory activity. Free energy calculations (ΔG) refine affinity predictions .
Q. How can contradictions in inhibitory potency data among structurally similar derivatives be resolved?
- Answer : Discrepancies (e.g., EC₅₀ 0.68 μM vs. >32 μM) arise from substituent electronic/steric effects. Structure-activity relationship (SAR) analysis identifies optimal groups (e.g., branched alkyl chains enhance solubility). Molecular dynamics simulations assess conformational stability in binding pockets .
Q. What challenges exist in correlating theoretical calculations with experimental results?
- Answer : DFT may overestimate dipole moments due to solvent exclusion. Experimental cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (λmax shifts) validate computational predictions. Discrepancies in HOMO-LUMO gaps require hybrid functional adjustments (e.g., B3LYP vs. CAM-B3LYP) .
Methodological Considerations
- Data Interpretation : Always cross-reference NMR/EA data with synthetic routes to rule out regioisomeric byproducts .
- Biological Assays : Use orthogonal methods (e.g., Thioflavin T assays for aggregation inhibition) to confirm EC₅₀ values .
- Computational Validation : Combine docking with mutagenesis studies to verify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
